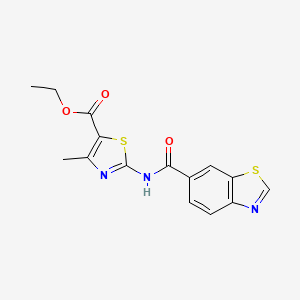
ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
準備方法
The synthesis of ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted thiazole derivatives .
科学的研究の応用
ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique chemical properties.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecule .
類似化合物との比較
ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate can be compared to other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties not found in other thiazole derivatives .
生物活性
Ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole family, characterized by its heterocyclic structure containing both sulfur and nitrogen atoms. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and anticancer properties.
The compound's synthesis typically involves multi-step organic reactions, often utilizing strong acids or bases, high temperatures, and specific catalysts. Its unique combination of functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various physiological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. This compound has been evaluated for its effectiveness against a range of pathogens:
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | High |
These findings suggest that the compound exhibits significant antibacterial and antifungal activities, comparable to established antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. The compound has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 12.5 |
| MCF7 (breast cancer) | 8.7 |
| A549 (lung cancer) | 15.0 |
The results indicate that the compound can induce cytotoxicity in cancer cells through mechanisms such as apoptosis and cell cycle arrest .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics like ampicillin and streptomycin .
Study 2: Anticancer Potential
In an investigation focused on anticancer properties, this compound was found to selectively inhibit the proliferation of breast cancer cells while sparing normal cells. This selectivity suggests a potential therapeutic window for further development .
特性
IUPAC Name |
ethyl 2-(1,3-benzothiazole-6-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-3-21-14(20)12-8(2)17-15(23-12)18-13(19)9-4-5-10-11(6-9)22-7-16-10/h4-7H,3H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVCPROOULFRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














